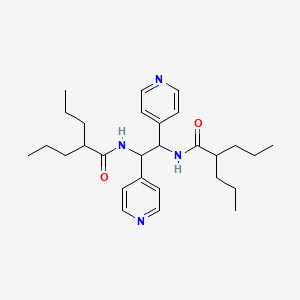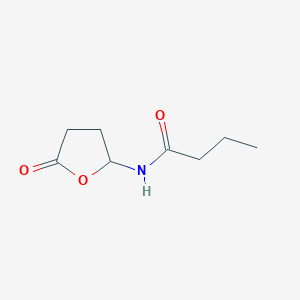![molecular formula C7H5N3 B13794983 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene CAS No. 500863-56-9](/img/structure/B13794983.png)
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene is a bicyclic compound with the molecular formula C7H5N3. It is a member of the triazabicyclo family, known for its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzalphthalide with an amine in the presence of a catalyst such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states. Its bicyclic structure allows it to form stable complexes with substrates, enhancing its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene can be compared with other similar compounds such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its strong basicity and catalytic properties.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Commonly used as a catalyst and nucleophilic reagent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo dec-5-ene (MTBD): Similar to TBD but with a methyl group enhancing its reactivity.
These compounds share similar bicyclic structures and catalytic properties, but this compound stands out due to its unique triazabicyclo framework and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
500863-56-9 |
|---|---|
Molekularformel |
C7H5N3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3,4,7-triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C7H5N3/c1-2-8-7-3-6(1)4-9-10-5-7/h1-5H |
InChI-Schlüssel |
BPKAYTUSWZNWIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C1C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



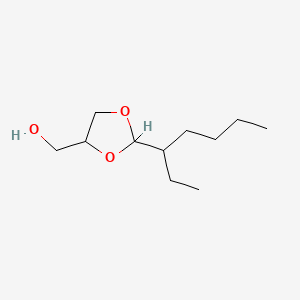

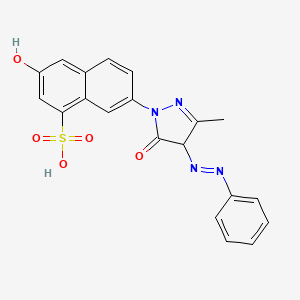
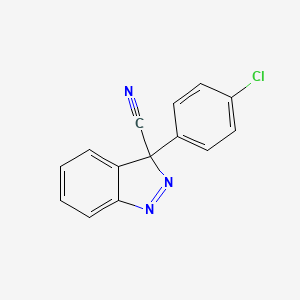



![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)


